molecular formula C12H13NO4 B11107354 6-(Cyclopropylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxine

6-(Cyclopropylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxine

Cat. No.: B11107354
M. Wt: 235.24 g/mol
InChI Key: LMMWLAGBPVCKCX-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxine is an organic compound that features a cyclopropylmethyl group, a nitro group, and a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzodioxine derivative followed by the introduction of the cyclopropylmethyl group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The cyclopropylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzodioxine ring.

Scientific Research Applications

6-(Cyclopropylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The nitro group may participate in redox reactions, while the benzodioxine ring can interact with various enzymes or receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxine derivatives and nitro-substituted aromatic compounds. Examples include:

  • 6-(Cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxine
  • 7-Nitro-2,3-dihydro-1,4-benzodioxine

Uniqueness

6-(Cyclopropylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both the cyclopropylmethyl and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

7-(cyclopropylmethyl)-6-nitro-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C12H13NO4/c14-13(15)10-7-12-11(16-3-4-17-12)6-9(10)5-8-1-2-8/h6-8H,1-5H2

InChI Key

LMMWLAGBPVCKCX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CC3=C(C=C2[N+](=O)[O-])OCCO3

Origin of Product

United States

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